2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid
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Overview
Description
2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid is a chemical compound with a unique bicyclic structure. This compound is known for its diverse applications in various fields, including drug synthesis and polymer development. Its molecular formula is C9H14O3, and it has a molecular weight of 170.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is known for its efficiency and high yield.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into enzyme active sites or receptor binding sites, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: Known for its shorter C-C distance and higher stability.
Cubane: Noted for its unique cubic structure but less stable under certain conditions.
Bicyclo[2.2.2]octane: Similar to 2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid but with different physicochemical properties.
Uniqueness: this compound stands out due to its improved water solubility, enhanced metabolic stability, and reduced lipophilicity compared to other similar compounds. These properties make it a valuable compound in drug development and other scientific research applications .
Properties
IUPAC Name |
2-(2-oxabicyclo[2.2.2]octan-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)5-9-3-1-7(2-4-9)12-6-9/h7H,1-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXJYEQRRQIZGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1OC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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